Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The IUPAC name of this compound is derived from its thiazole core, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The numbering begins at the sulfur atom (position 1), with subsequent positions assigned clockwise. Substituents are prioritized as follows:
- Bromo group at position 2.
- 2,4-Dichlorobenzyl group at position 4.
- Ethyl carboxylate at position 5.
The systematic name is ethyl 2-bromo-4-[(2,4-dichlorophenyl)methyl]-1,3-thiazole-5-carboxylate , reflecting the substituents’ positions and the carboxylate ester’s ethyl group. The 2,4-dichlorobenzyl moiety consists of a benzyl group substituted with chlorine atoms at positions 2 and 4, linked to the thiazole ring via a methylene bridge.
CAS Registry Number and Alternative Chemical Names
The compound’s CAS Registry Number is 1206908-18-0 , a unique identifier for its chemical structure. Alternative names include:
- 2-Bromo-4-(2,4-dichlorobenzyl)-5-thiazolecarboxylic acid ethyl ester
- Ethyl 2-bromo-4-(2,4-dichlorobenzyl)-1,3-thiazole-5-carboxylate
These synonyms arise from variations in substituent prioritization and historical naming conventions.
| Identifier | Value |
|---|---|
| CAS Registry Number | 1206908-18-0 |
| Molecular Formula | C₁₃H₁₀BrCl₂NO₂S |
| Molecular Weight | 395.10 g/mol |
Structural Formula Representation and Isomeric Considerations
The molecular formula C₁₃H₁₀BrCl₂NO₂S corresponds to a thiazole ring substituted with bromine, a 2,4-dichlorobenzyl group, and an ethyl carboxylate. The SMILES notation O=C(C1=C(CC2=CC=C(Cl)C=C2Cl)N=C(Br)S1)OCC encodes the connectivity:
- Thiazole ring atoms: S1, C2 (N), C3 (Br), C4 (CH₂-C₆H₃Cl₂), C5 (COOEt).
- Ethyl ester group: -OCC attached to the carboxylate.
Isomeric possibilities are limited due to the fixed positions of the bromine and benzyl groups. However, regioisomerism could theoretically arise if substituents occupy different thiazole positions, though no such isomers are reported for this compound.
Spectroscopic Identification Codes
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is not publicly available, analogous thiazole derivatives provide insight into characteristic features:
- Mass spectrometry : A molecular ion peak at m/z 395.10 corresponding to the molecular weight.
- Infrared spectroscopy : Stretching vibrations for ester C=O (~1,710 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹).
- Nuclear magnetic resonance :
| Spectroscopic Method | Key Features |
|---|---|
| Mass Spectrometry | Molecular ion peak at m/z 395.10 |
| Infrared Spectroscopy | C=O (1,710 cm⁻¹), C-Cl (750 cm⁻¹) |
| ¹H NMR | Ethyl, benzyl, and aromatic proton signals |
Properties
Molecular Formula |
C13H10BrCl2NO2S |
|---|---|
Molecular Weight |
395.1 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(2,4-dichlorophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10BrCl2NO2S/c1-2-19-12(18)11-10(17-13(14)20-11)5-7-3-4-8(15)6-9(7)16/h3-4,6H,2,5H2,1H3 |
InChI Key |
FSBHXIPVBCDNTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate typically involves a multi-step process. One common method includes the bromination of a thiazole precursor, followed by esterification and benzylation reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Scientific Research Applications
Biological Activities
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate has been studied for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Key areas of application include:
-
Antimicrobial Activity :
- Several studies have reported that thiazole derivatives exhibit significant antibacterial and antifungal properties. This compound has shown promise as a potential antimicrobial agent against various pathogens due to its unique halogen substitutions, which may enhance its efficacy compared to other derivatives.
-
Anticancer Properties :
- Research indicates that compounds with thiazole structures can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
-
Enzyme Inhibition :
- This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Studies have assessed its interaction with various targets, indicating potential applications in drug development for metabolic disorders.
-
Antimicrobial Efficacy Study :
- A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential as an antimicrobial agent.
-
Cytotoxicity Assessment :
- Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated dose-dependent inhibition of cell viability, highlighting its potential role in cancer therapeutics.
-
Enzyme Interaction Studies :
- Research exploring enzyme inhibition revealed that this compound effectively inhibited key metabolic enzymes, suggesting applications in metabolic disease management.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the bromine and dichlorobenzyl groups may enhance its binding affinity to certain proteins, leading to desired biological effects.
Comparison with Similar Compounds
Substituent Positioning and Structural Variations
Thiazole derivatives exhibit diverse properties based on substituent positions and functional groups. Below is a comparison of key structural analogs:
Key Observations :
- Substituent Position: The target compound uniquely combines a bulky 2,4-dichlorobenzyl group at position 4, contrasting with smaller groups (e.g., Cl, Me) in analogs.
- Halogenation : Bromine at position 2 (target compound) vs. position 5 (CAS 1125409-85-9) alters electronic effects. Bromine’s electron-withdrawing nature may stabilize the thiazole ring differently depending on its position .
Physicochemical Properties
Physical properties such as boiling point, density, and solubility vary with substituent type and position:
Analysis :
- The dichlorobenzyl group in the target compound likely increases molecular weight (~397 g/mol) and density compared to simpler analogs (e.g., 270 g/mol for CAS 425392-44-5) .
- Higher lipophilicity from aromatic and halogenated groups may reduce aqueous solubility, necessitating formulation adjustments for biological applications .
Comparison :
- The dichlorobenzyl group in the target compound may require multi-step functionalization (e.g., nucleophilic substitution or Suzuki coupling), increasing synthetic complexity compared to direct halogenation routes .
Biological Activity
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.24 g/mol. The compound features a thiazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising activity against several bacterial strains. For instance, studies indicate that thiazole compounds exhibit significant antibacterial effects against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus spp., with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 μg/mL .
Antifungal Activity
The compound also demonstrates antifungal properties. Thiazole derivatives have been reported to be effective against Candida albicans and Aspergillus niger, with MIC values indicating moderate efficacy compared to traditional antifungal agents like fluconazole . The presence of electron-withdrawing groups in the structure enhances the antifungal activity by increasing lipophilicity and improving cell membrane penetration.
Antiviral Activity
Research has highlighted the potential antiviral activity of thiazole derivatives against flaviviruses. This compound may inhibit viral replication, as demonstrated in cellular assays where compounds showed over 50% inhibition at specific concentrations . The structure-activity relationship (SAR) analysis revealed that modifications at the para position of the phenyl ring significantly influence antiviral efficacy.
Structure-Activity Relationship (SAR)
The SAR studies of thiazole derivatives indicate that certain substitutions on the thiazole ring can enhance biological activity:
- Electron-Withdrawing Groups : The presence of halogen atoms (e.g., bromine and chlorine) at specific positions increases antimicrobial potency.
- Hydrophobic Moieties : Incorporating hydrophobic groups improves interaction with lipid membranes, enhancing antimicrobial effects.
- Functionalization : Variations in substituents on the benzyl moiety affect both solubility and biological activity.
Case Studies
Several case studies have documented the biological activities of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
